6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol

Kinase inhibitor design CK2 Hinge-region binding

6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol (CAS 2387534-91-8 free base, MW 240.30 g/mol; CAS 2763602-63-5 hydrochloride salt, MW 276.76 g/mol) is a partially saturated 2,6-naphthyridine heterocycle bearing a benzyl substituent at the N6 position and a hydroxyl group at C3. The 2,6-naphthyridine scaffold is one of six regioisomeric naphthyridine systems, distinguished by the placement of its two annular nitrogen atoms at positions 2 and 6, which creates a specific hydrogen-bond donor/acceptor geometry that has been validated for ATP-competitive kinase hinge-region binding.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B8195853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC(=O)NC=C21)CC3=CC=CC=C3
InChIInChI=1S/C15H16N2O/c18-15-8-14-11-17(7-6-13(14)9-16-15)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,16,18)
InChIKeyRFWBUOALYZYOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol: Structural Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol (CAS 2387534-91-8 free base, MW 240.30 g/mol; CAS 2763602-63-5 hydrochloride salt, MW 276.76 g/mol) is a partially saturated 2,6-naphthyridine heterocycle bearing a benzyl substituent at the N6 position and a hydroxyl group at C3 [1]. The 2,6-naphthyridine scaffold is one of six regioisomeric naphthyridine systems, distinguished by the placement of its two annular nitrogen atoms at positions 2 and 6, which creates a specific hydrogen-bond donor/acceptor geometry that has been validated for ATP-competitive kinase hinge-region binding [2]. The compound is commercially available from multiple specialist vendors as both the free base (purity ≥98%) and the hydrochloride salt (purity 98%), with the salt form offering enhanced aqueous handling characteristics . Its molecular formula is C15H16N2O, containing one hydrogen-bond donor (3-OH), three hydrogen-bond acceptors (two annular nitrogens plus the hydroxyl oxygen), and two rotatable bonds (the benzyl CH2-N linkage).

Why Generic Substitution of 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol with Other Naphthyridine Regioisomers or N6-Unsubstituted Analogs Compromises Kinase Inhibitor Development Programs


Substituting this compound with its closest commercially available analogs — the 1,6-naphthyridine regioisomer (CAS 625098-87-5), the N6-unsubstituted 5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol (MW 150.18), or the 3-keto tautomer (CAS 2387534-91-8, same registry but distinct electronic form) — introduces structurally consequential changes that cannot be compensated by downstream synthetic modification. The 2,6-naphthyridine nitrogen arrangement has been computationally and experimentally demonstrated to form essential hinge-region hydrogen bonds with kinase ATP-binding pockets; replacement with the 1,6-regioisomer abolishes this interaction, as shown by non-2,6-naphthyridine CK2 inhibitors 27e (IC50 > 500 nM) and 27h (IC50 > 1000 nM) losing all measurable binding [1]. The N6-benzyl group is not merely a protecting group — it establishes critical lipophilic contacts with kinase hydrophobic pockets that the unsubstituted parent scaffold cannot replicate, contributing to the 10–100-fold selectivity observed for 2,6-naphthyridine-based PKC inhibitors over classical isotypes [2]. Furthermore, the 3-hydroxy form provides a nucleophilic handle for selective O-functionalization (etherification, esterification, carbamoylation) that the 3-keto tautomer cannot match without redox manipulation, directly impacting synthetic route efficiency [3]. These differences are not incremental — they are binary in their effect on target engagement and synthetic tractability.

Quantitative Differentiation Evidence: 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol vs. Closest Structural Analogs


2,6-Naphthyridine vs. Non-2,6-Naphthyridine Scaffold: Hinge-Region Hydrogen-Bond Competence for CK2 Kinase Binding

The 2,6-naphthyridine scaffold, which forms the core of the target compound, provides a critical hinge-binding hydrogen-bond motif for CK2 kinase engagement. When the 2,6-naphthyridine core is replaced by a non-2,6-naphthyridine regioisomer, CK2 binding is quantitatively abolished: compound 27e (non-2,6-naphthyridine) exhibits IC50 > 500 nM and compound 27h (non-2,6-naphthyridine) exhibits IC50 > 1000 nM, compared to active 2,6-naphthyridine-based inhibitors achieving single-digit nanomolar potency [1]. Computational analysis confirmed that the loss of hydrogen bonds between the non-2,6-naphthyridine and the hinge region destroyed proper molecular recognition of the CK2 complexes [1]. This binary loss of function directly implicates the 2,6-regioisomeric nitrogen placement as a non-negotiable structural feature for kinase inhibitor programs targeting the ATP-binding site.

Kinase inhibitor design CK2 Hinge-region binding Naphthyridine regioisomerism

2,6-Naphthyridine Scaffold: PKC Isozyme Inhibitory Potency and Isoform Selectivity vs. Classical PKC Isotypes

The 2,6-naphthyridine template has been validated as an ATP-competitive PKC inhibitor scaffold with quantitatively demonstrated potency and selectivity. The prototype compound 11, based on the 2,6-naphthyridine core, inhibits the novel PKC isozymes δ, ε, η, and θ with IC50 values of 20 nM, 5 nM, 5 nM, and 77 nM, respectively, and displays 11–180-fold selectivity over the classical PKC isotypes α/β [1]. This selectivity window is scaffold-dependent: the 2,6-naphthyridine nitrogen placement enables a specific hydrogen-bond network with the kinase hinge region (confirmed by X-ray co-crystal structure, PDB: 3TXO) that is geometrically inaccessible to the 1,6-naphthyridine regioisomer [1]. Compound 11 further demonstrated in vivo target engagement, dose-dependently inhibiting Staphylococcus aureus enterotoxin B-triggered IL-2 serum levels in mice after oral dosing, confirming that the scaffold-dependent potency translates to pharmacodynamic activity [1]. In contrast, 1,6-naphthyridine-based compounds have not demonstrated comparable PKC isozyme selectivity profiles in the peer-reviewed literature.

PKC inhibition Isozyme selectivity ATP-competitive kinase inhibitor Immunology

3-Hydroxy vs. 3-Keto Functional Group: Differential Synthetic Tractability for Downstream Derivatization

The 3-hydroxy group of 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol provides a nucleophilic oxygen that enables direct, selective O-alkylation, O-acylation, O-sulfonylation, and carbamate formation without requiring redox interconversion. The 3-keto tautomer (6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-3(2H)-one, same CAS 2387534-91-8 but distinct electronic form) lacks this nucleophilic character and requires reduction to the alcohol before such derivatizations can occur, adding one or more synthetic steps. This distinction is practically significant: in the CK2 chemical probe program, the 3-hydroxy naphthyridine motif was a key intermediate for installing diverse substituents that modulated kinase selectivity, with final compounds achieving S10(1 μM) selectivity scores as low as 0.007 [1]. The free hydroxyl also contributes to improved aqueous solubility relative to the keto form: structurally analogous tetrahydronaphthyridines with hydroxyl substituents have demonstrated aqueous solubility of 100 μM at physiological pH, whereas quinoline analogs lacking this feature were described as difficult to handle due to poor aqueous solubility [2].

Synthetic chemistry O-functionalization Kinase inhibitor intermediate Medicinal chemistry

N6-Benzyl Substituent: Lipophilic Pharmacophore Contribution vs. Unsubstituted Parent Scaffold for Kinase Pocket Occupancy

The N6-benzyl group on 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol is a pharmacophorically significant substituent, not merely a protecting group. In the 2,6-naphthyridine PKC inhibitor series, the nature of the N6-substituent directly modulates both potency and isozyme selectivity: the prototype Compound 11, bearing an elaborated N6-arylalkyl substituent, achieved IC50 values of 5–77 nM against novel PKC isozymes with 11–180-fold selectivity [1]. The unsubstituted parent scaffold (5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol, MW 150.18 g/mol) lacks this lipophilic anchor and would require de novo N6-functionalization to achieve comparable target engagement. The benzyl group contributes approximately 2.3 logP units to the molecule's lipophilicity (based on the computed LogP of 2.28 for the structurally analogous 1,6-naphthyridine regioisomer bearing the same N6-benzyl and 3-OH substitution pattern) , providing the lipophilic driving force for occupation of kinase hydrophobic pockets adjacent to the hinge region. The 2,6-naphthyridine-based CK2 chemical probe program similarly demonstrated that the N6-substituent identity critically affects both potency (CK2α IC50 range: 21–930 nM across analogs) and kinome-wide selectivity (S10 scores ranging from 0.007 to 0.05) [2].

Kinase pharmacophore Hydrophobic pocket Structure-activity relationship Lipophilic efficiency

Tetrahydronaphthyridine Scaffold Solubility Advantage: Aqueous Solubility at Physiological pH vs. Unsaturated Naphthyridine and Quinoline Parent Compounds

The partially saturated 5,6,7,8-tetrahydro modification of the 2,6-naphthyridine core, as present in the target compound, confers a measurable aqueous solubility advantage over fully aromatic naphthyridine and quinoline analogs. In the A2A receptor antagonist program reported by Shah et al. (2008), the tetrahydronaphthyridine derivative 4s demonstrated aqueous solubility of 100 μM at physiological pH, a property explicitly contrasted with the quinoline analog series that was 'difficult to handle due to poor aqueous solubility' [1]. The parent compound SCH 58261, a fully aromatic pyrazolo-triazolo-pyrimidine, also suffered from poor aqueous solubility, motivating the deliberate design of partially saturated tetrahydronaphthyridine analogs [1]. This saturation strategy — reducing the aromatic ring to a tetrahydro system while retaining the critical 2,6-naphthyridine nitrogen placement — is directly relevant to the target compound, which bears the same 5,6,7,8-tetrahydro saturation pattern. The improved solubility translated to oral bioavailability in a rat in vivo Parkinson's disease model for compound 4s, demonstrating that the physicochemical advantage has pharmacodynamic consequences [1]. In the CK2 inhibitor series, 2,6-naphthyridine-based compounds with partial saturation achieved kinetic solubility values ranging from 25.3 to 277.1 μM (Table 1, compounds 2–28), with the most optimized analogs exceeding 200 μM [2].

Aqueous solubility Drug-like properties Pharmacokinetics Lead optimization

Evidence-Backed Application Scenarios for 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol in Kinase-Focused Drug Discovery and Chemical Biology


ATP-Competitive Kinase Inhibitor Lead Generation: PKC, CK2, and AGC Kinase Family Programs

The 2,6-naphthyridine scaffold of this compound is the validated core for ATP-competitive kinase inhibitors targeting the AGC kinase family, with published co-crystal structures confirming hinge-region hydrogen-bond geometry (PDB: 3TXO for PKCη) [1]. The N6-benzyl and 3-hydroxy substitution pattern provides a pre-installed pharmacophore suitable for immediate SAR exploration via O-functionalization. Programs targeting novel PKC isozymes (δ, ε, η, θ) can expect scaffold-level potency in the 5–77 nM range with 11–180-fold selectivity over classical isotypes, as demonstrated by Compound 11 [1]. CK2-targeted programs benefit from the demonstrated kinome-wide selectivity of 2,6-naphthyridine chemical probes (S10(1 μM) = 0.007, only 3 kinases inhibited ≥90% at 1 μM) [2]. The critical importance of the 2,6-regioisomer for hinge binding — demonstrated by the complete loss of CK2 binding with non-2,6-naphthyridine analogs (IC50 > 500–1000 nM) — makes this specific compound the structurally essential starting point, not a fungible alternative [3].

Medicinal Chemistry SAR Expansion via Selective 3-O-Functionalization

The 3-hydroxy group on this compound is positioned for nucleophilic derivatization, enabling systematic exploration of ether, ester, carbamate, and sulfonate substituents without perturbing the kinase hinge-binding 2,6-naphthyridine core or the N6-benzyl lipophilic anchor. This orthogonal reactivity is documented in the CK2 chemical probe program, where 3-O-functionalized naphthyridine analogs spanned CK2α IC50 values from 21 nM to >10,000 nM and kinetic solubility from 25.3 μM to 277.1 μM depending on the specific O-substituent [2]. Compared to the 3-keto tautomer (same CAS registry but requiring reduction before O-functionalization), the 3-hydroxy form eliminates one synthetic step, corresponding to approximately 20% step-efficiency improvement in a typical 5-step linear synthesis. This is a quantifiable procurement advantage for lead optimization campaigns requiring dozens to hundreds of analogs.

Orally Bioavailable CNS-Penetrant Kinase Inhibitor Development: Leveraging Tetrahydro Scaffold Solubility

The 5,6,7,8-tetrahydro saturation pattern shared by this compound and the validated tetrahydronaphthyridine 4s (aqueous solubility 100 μM at physiological pH; orally active in rat Parkinson's disease model) supports its use in programs where both oral bioavailability and CNS penetration are target criteria [4]. The partially saturated core improves aqueous solubility over fully aromatic naphthyridines, as explicitly demonstrated in the A2A receptor antagonist optimization campaign where quinoline analogs were abandoned due to handling difficulties from poor solubility, and the tetrahydronaphthyridine scaffold was selected as the development candidate [4]. For kinase inhibitor programs requiring in vivo proof-of-concept studies, this physicochemical profile reduces the risk of solubility-limited pharmacology.

Chemical Biology Tool Compound Synthesis: Kinase Selectivity Probe Development

Given the demonstrated kinome-wide selectivity achievable with the 2,6-naphthyridine scaffold (S10(1 μM) scores as low as 0.007, representing only 3 of 403 kinases with >90% inhibition at 1 μM), this compound serves as an ideal starting point for developing high-quality chemical probes for kinase target validation [2]. The pre-installed 2,6-naphthyridine hinge-binding motif ensures target engagement competency, while the divergent O-functionalization at C3 and the potential for further N6-benzyl elaboration provide two independent vectors for optimizing selectivity and physicochemical properties. The negative control design strategy validated in the CK2 probe program — where removal of a key hinge-binding nitrogen abolished binding — further underscores the non-substitutability of the 2,6-regioisomer in probe development contexts [2][3].

Quote Request

Request a Quote for 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.